N-[2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide
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Overview
Description
Furan is a planar five-member heterocyclic ring with 4 carbon and 1 oxygen atom. The furan ring is a constituent of several important natural products, including furanoflavonoid, furanolactones, furanocoumarins and many natural terpenoids . Furan derivatives have occupied a unique place in the field of medicinal chemistry. The incorporation of the furan nucleus is an important synthetic strategy in drug discovery .
Synthesis Analysis
Furan derivatives can be synthesized from various sulfur ylides and alkyl acetylenic carboxylates . The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afford dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .Molecular Structure Analysis
The molecular structure of furan derivatives can be elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The energies of frontier molecular orbitals (FMO) can be computed to make clear knowledge about the global reactivity and charge transfer property of the compound by density functional theory (DFT) .Chemical Reactions Analysis
Furan derivatives undergo many reactions including Diels–Alder additions to electrophilic alkenes and alkynes . Hydroxymethylation gives 1,5-bis(hydroxymethyl)furan. Hydrolysis gives levulinic acid .Physical and Chemical Properties Analysis
Furan derivatives are colorless liquid, but aged samples appear amber. They possess a faint odor of burning and a bitter taste. They are miscible with but unstable in water. They are soluble in common organic solvents .Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds generally interact with their targets through various mechanisms, depending on their specific chemical structure and the nature of the target .
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways, leading to a wide range of downstream effects .
Pharmacokinetics
The pharmacokinetic properties of a compound greatly influence its bioavailability and therapeutic efficacy .
Result of Action
Furan derivatives are known to have a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Action Environment
The action of any compound can be influenced by various environmental factors, including temperature, ph, and the presence of other substances .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-8-5-11(9(2)18-8)13(16)14-6-12(15)10-3-4-17-7-10/h3-5,7,12,15H,6H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNHFXVCOHWGDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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